molecular formula C15H24O B1245623 Suberosanone

Suberosanone

Cat. No. B1245623
M. Wt: 220.35 g/mol
InChI Key: KHINYKJYBNWSSP-IAGXKZSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suberosanone is a natural product found in Isis hippuris with data available.

Scientific Research Applications

Cytotoxicity and Potential Antitumor Properties

  • Suberosanone, identified in marine organisms like the gorgonian Subergorgia suberosa and Isis hippuris, has demonstrated moderate cytotoxicity against certain cancer cell lines. Notably, it showed activity against the human breast carcinoma MDA-MB-231 cell line, suggesting potential for developing anticancer therapies. This cytotoxicity is also observed in other related sesquiterpenes, indicating a broader spectrum of bioactive compounds in these marine organisms (Qi et al., 2005); (Sheu et al., 2000).

Chemical Synthesis and Structural Analysis

  • Significant efforts have been made to achieve the enantioselective total synthesis of suberosanone, which is essential for developing potential pharmaceutical applications. The synthesis process has included steps like hyperbaric asymmetric Michael addition and silver trifluoroacetate mediated α-alkylation. These advancements are critical for understanding the compound's structure and exploring its potential as an antitumor agent (Kousara et al., 2015); (Kousara et al., 2016).

Lack of Antifouling and Antibacterial Activity

  • Studies have shown that suberosanones A, B, and C, which are related to suberosanone, do not exhibit significant antifouling or antibacterial activities. This highlights the specificity of suberosanone's bioactivity, as it does not broadly inhibit biological processes across different species (Zhang et al., 2014).

Exploration of Dual Catalytic Systems

  • The exploration of dual organocatalytic systems, involving aminocatalysis and N-heterocyclic carbene catalysis, has enabled the enantioselective total synthesis of suberosanone. This approach is important for the development of new synthetic methods and the potential production of suberosanone on a larger scale for research and therapeutic uses (Ren et al., 2016).

properties

Product Name

Suberosanone

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1S,2R,5S,6S,9S)-2,9,11,11-tetramethyltricyclo[4.3.2.01,5]undecan-3-one

InChI

InChI=1S/C15H24O/c1-9-5-6-11-12-7-13(16)10(2)15(9,12)8-14(11,3)4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-,15+/m0/s1

InChI Key

KHINYKJYBNWSSP-IAGXKZSMSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]3[C@@]1(CC2(C)C)[C@H](C(=O)C3)C

Canonical SMILES

CC1CCC2C3C1(CC2(C)C)C(C(=O)C3)C

synonyms

suberosanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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